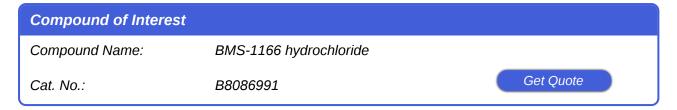


The Pharmacokinetics and Pharmacodynamics of BMS-1166 Hydrochloride: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 hydrochloride is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3][4] Unlike monoclonal antibodies that target this pathway, small-molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability, better tissue and tumor penetration, and a shorter half-life, which may lead to a more manageable toxicity profile.[5][6] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for BMS-1166 hydrochloride, along with detailed methodologies for key experimental procedures.

Pharmacodynamics

The primary pharmacodynamic effect of BMS-1166 is the disruption of the PD-1/PD-L1 interaction, which leads to the restoration of T-cell activity against cancer cells.

Mechanism of Action

BMS-1166 exhibits a unique, multi-faceted mechanism of action:



- Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and induces its dimerization, thereby blocking its interaction with the PD-1 receptor on T-cells.[1][7][8]
- Interference with PD-L1 Glycosylation and Trafficking: The compound specifically inhibits the partial N-glycosylation of human PD-L1.[5][9] This leads to the retention of underglycosylated PD-L1 in the endoplasmic reticulum (ER) and prevents its transport to the Golgi apparatus for maturation.[5][6][10] The accumulation of immature PD-L1 in the ER ultimately reduces its expression on the cell surface.[6]

In Vitro Potency

BMS-1166 has demonstrated high potency in various in vitro assays.

Assay Type	Parameter	Value	Cell Line/System	Reference
Homogeneous Time-Resolved Fluorescence (HTRF)	IC50	1.4 nM	Cell-free	[1][2][4][10][11] [12]
HTRF	IC50	1.6 nM	Cell-free	[1]
Jurkat/CHO Co- culture Reporter Assay	EC50	276 nM	Jurkat (PD-1), CHO (PD-L1)	[11]
Cytotoxicity (MDA-MB-231 cells)	IC50	28.77 μΜ	MDA-MB-231	[6]
Cytotoxicity (generic cell lines)	EC50	40.5 μΜ	Not specified	[11]

T-Cell Activation

By blocking the PD-1/PD-L1 checkpoint, BMS-1166 effectively restores T-cell function. In coculture systems, BMS-1166 has been shown to:



- Alleviate the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes.[4][11][13][14]
- Reverse the suppression of T-cell activation induced by PD-L1-expressing cancer cells.[6]
 [10]
- Significantly reduce T-cell apoptosis in the presence of PD-L1-positive breast cancer cells.[6]

Pharmacokinetics

Detailed pharmacokinetic data for **BMS-1166 hydrochloride** in preclinical or clinical studies is not extensively available in the public domain. However, a study on a structurally similar analog, NP19, provides some insights into the potential pharmacokinetic profile of this class of compounds in male Sprague-Dawley rats.[1]

Parameter	Intravenous (IV) Administration (1 mg/kg)	Oral (PO) Administration	
t1/2 (h)	Data not available	Data not available	
Cmax (ng/mL)	Data not available	Data not available	
AUC (ng*h/mL)	Data not available	Data not available	
Clearance (mL/min/kg)	Data not available	Data not available	
Volume of Distribution (L/kg)	Data not available	Data not available	
Oral Bioavailability (%)	-	Low	

Note: The provided data is for an analog of BMS-1166 (NP19) and should be interpreted with caution as it may not be fully representative of **BMS-1166 hydrochloride**'s pharmacokinetic properties.[1] The low oral bioavailability of the analog suggests that high doses may be required to achieve therapeutic concentrations.[1]

A study on a micellar formulation of BMS-1166 (BMS-T7) reported a release half-life of 48 hours for the formulation, which indicates the potential for sustained drug delivery.[6]

Experimental Protocols



Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay is used to quantify the inhibitory effect of BMS-1166 on the binding of PD-1 to PD-L1 in a cell-free system.

Materials:

- Recombinant human PD-1 (e.g., with a 6xHis-tag)
- Recombinant human PD-L1 (e.g., with an Fc-tag)
- Anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
- Anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2)
- BMS-1166 hydrochloride
- · Assay buffer
- · Low-volume 384-well microplates

Protocol:

- Prepare serial dilutions of BMS-1166 in the assay buffer.
- Dispense 80 nL of the compound dilutions or DMSO (vehicle control) into the wells of a 384well plate.[7]
- Add 4 μL of the tagged PD-1 protein solution to each well.[7]
- Incubate for 30 minutes at room temperature in the dark.
- Add 4 μL of a pre-mixed solution containing the tagged PD-L1 protein and the HTRF detection reagents (donor and acceptor antibodies).[7]
- Incubate for 30-60 minutes at room temperature.[7]



- Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.
- Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of BMS-1166.

T-Cell Activation Assay (NFAT Reporter Assay in Jurkat Cells)

This cell-based assay measures the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1.

Materials:

- Jurkat T-cells stably expressing PD-1 and an NFAT-luciferase reporter gene.[3][15][16][17] [18][19]
- CHO cells stably expressing PD-L1 and a T-cell receptor (TCR) agonist.[11]
- PC9 cells engineered to express PD-L1 (PC9/PD-L1).[10][15]
- BMS-1166 hydrochloride
- Cell culture medium
- Luciferase assay reagent
- White, clear-bottom 96-well plates

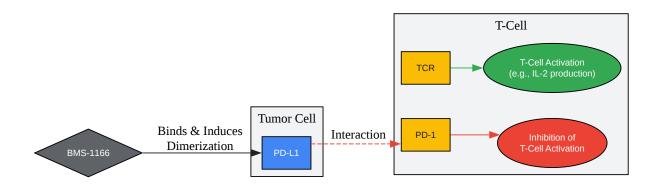
Protocol:

- Seed the PD-L1-expressing cells (e.g., PC9/PD-L1) in a 96-well plate.
- Treat the cells with various concentrations of BMS-1166 or DMSO for 17 hours.[15]
- Add the Jurkat-PD-1/NFAT-luciferase reporter cells to the wells.
- Co-culture the cells for 12 hours.[15]



- Lyse the cells and add the luciferase substrate.
- Measure the luminescence using a luminometer.
- An increase in luminescence in the presence of BMS-1166 indicates a restoration of T-cell activation.

Visualizations Signaling Pathway of PD-1/PD-L1 Inhibition by BMS1166

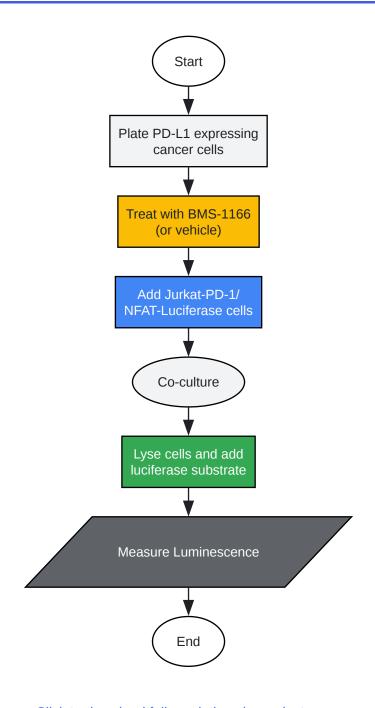


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Caption: Mechanism of BMS-1166 in blocking the PD-1/PD-L1 signaling pathway.

Experimental Workflow for In Vitro T-Cell Activation Assay



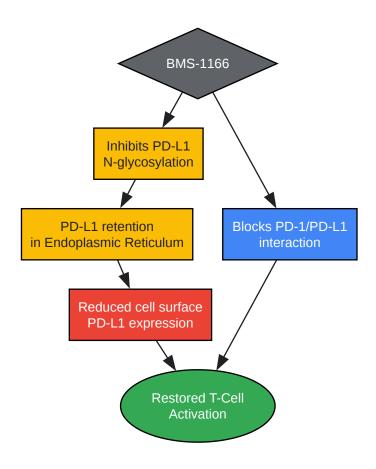


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Caption: Workflow for assessing T-cell activation using a luciferase reporter assay.

Logical Relationship of BMS-1166's Cellular Effects





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Caption: Interconnected cellular effects of BMS-1166 leading to T-cell activation.

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